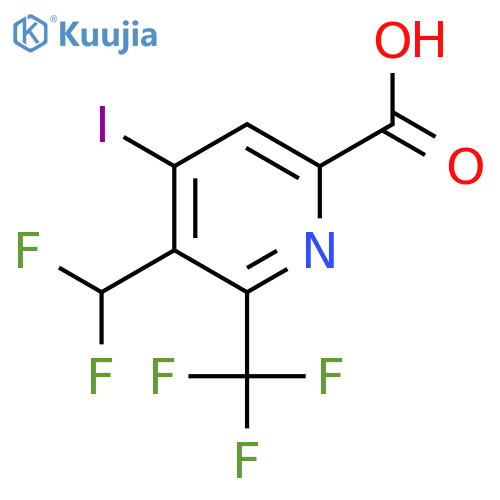

Cas no 1805547-67-4 (3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid)

1805547-67-4 structure

商品名:3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid

CAS番号:1805547-67-4

MF:C8H3F5INO2

メガワット:367.011411905289

CID:4804019

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid

-

- インチ: 1S/C8H3F5INO2/c9-6(10)4-2(14)1-3(7(16)17)15-5(4)8(11,12)13/h1,6H,(H,16,17)

- InChIKey: SZLUIBSXWHYZIF-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=O)O)N=C(C(F)(F)F)C=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 298

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 50.2

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019687-500mg |

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1805547-67-4 | 95% | 500mg |

$1,685.00 | 2022-04-01 | |

| Alichem | A029019687-250mg |

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1805547-67-4 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029019687-1g |

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1805547-67-4 | 95% | 1g |

$3,126.60 | 2022-04-01 |

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1805547-67-4 (3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量